The compound “1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . Decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is a compound belonging to the class of pyrrole derivatives, characterized by a pyrrole ring substituted with a trimethoxyphenyl group and two carbonyl groups at the 2 and 5 positions of the pyrrole. This compound exhibits significant biological activity and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions, including the Paal-Knorr synthesis and other condensation reactions involving pyrrole derivatives and aromatic aldehydes or ketones. It has been studied for its biological properties, particularly in the context of vascular diseases and cell differentiation processes.
1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is classified as a heterocyclic organic compound. It falls under the category of pyrroles, which are five-membered aromatic rings containing nitrogen.
The synthesis of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves multiple steps:
1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione can participate in various chemical reactions:
The mechanism of action for 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with biological targets that facilitate cellular processes such as differentiation and proliferation. Notably:
Experimental studies have indicated that derivatives containing the pyrrole-2,5-dione moiety significantly enhance endothelial cell differentiation from mesenchymal stem cells. This suggests potential therapeutic applications in treating vascular diseases like atherosclerosis .
Relevant data from spectroscopic analysis includes:
1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione has several notable applications:
Organocatalytic asymmetric synthesis enables precise stereochemical control in constructing chiral centers within 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione derivatives. Takemoto’s bifunctional amine-thiourea catalysts facilitate enantioselective Michael additions between α-aminomaleimides and nitroolefins. These catalysts activate both reaction partners simultaneously: the thiourea moiety hydrogen-bonds with the nitro group of the dipolarophile, while the tertiary amine deprotonates the maleimide donor [2]. Optimization studies reveal that toluene with 4Å molecular sieves at 0°C maximizes enantioselectivity (94% ee) and yield (85%) for N-(isobutyl)-substituted maleimides [2]. Catalyst screening demonstrates that steric bulk at the maleimide N-alkyl group significantly enhances stereoselectivity; replacing N-methyl with N-isobutyl increases ee by 16% [2].
Table 1: Catalyst Screening for Asymmetric Michael Addition
Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
---|---|---|---|---|
(R,R)-Thiourea 1c | Toluene | 0 | 85 | 94 |
Quinine | Diethyl ether | RT | 80 | 53 |
1c | Methanol | RT | 70 | 23 |
This methodology provides access to chiral succinimide intermediates that can be elaborated to 3,4-disubstituted pyrrolediones bearing trimethoxyphenyl groups. Applications include synthesizing kinase inhibitors with defined stereochemistry, leveraging hydrogen-bonding interactions critical for target engagement [2] [9].
Michael additions to maleimide electrophiles serve as key steps for introducing substituents at the C3/C4 positions of the pyrroledione core. Titania (TiO₂)-photocatalyzed reductions under anaerobic conditions convert maleimides to succinimides using methanol as a hole-scavenger. Optimized conditions (10:1 acetonitrile/methanol, Aeroxide P25 TiO₂, UVA irradiation) achieve 94% yield for N-phenylsuccinimide without competitive ring-opening [7]. The reaction proceeds via sequential proton-coupled electron transfers, where methanol donates hydrogen atoms to the maleimide adsorbed on the TiO₂ surface [7].
Table 2: Titania-Photocatalyzed Reduction of Substituted Maleimides
Maleimide Substituents | Product | Irradiation Time (h) | Yield (%) |
---|---|---|---|
N-Phenyl | Succinimide | 20 | 94 |
3,4-Dimethyl | Dimethylsuccinimide | 20 | 17 |
3,4-Dimethyl-4′-methoxy | Methoxy-substituted | 20 | 58 |
Functionalized 3,4-diarylmaleimides—precursors to 1-(3,4,5-trimethoxyphenyl) derivatives—are synthesized via Perkin-type condensation. Ethyl indole-3-glyoxylate and 3,4,5-trimethoxyphenylacetamide react under reflux to form 4-(3,4,5-trimethoxyphenyl)-3-(indol-3-yl)-1H-pyrrole-2,5-dione (54% yield), a potent VEGFR2 inhibitor (IC₅₀ = 2.5 nM) [9]. Subsequent Knoevenagel reduction yields 3-(3,4,5-trimethoxyphenyl)pyrrol-2-ones (67% yield), demonstrating the versatility of Michael acceptors in accessing bioactive analogs [9].
Cyclization of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride provides efficient access to 3,4-dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione derivatives. Reactions proceed in toluene or chloroform under reflux, achieving 75–95% yields within 3–6 hours [3] [6]. The mechanism involves nucleophilic attack by the amidrazone’s terminal nitrogen on the anhydride carbonyl, followed by dehydration and cyclization. X-ray diffraction analysis confirms the planar pyrroledione structure and reveals Z/E stereoisomerism in solid-state and solution phases due to restricted rotation around the C–N imide bond [6].
Biological evaluations show that these compounds exhibit potent anti-inflammatory activity. Derivative 2a (R = phenyl) significantly inhibits pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide-stimulated human peripheral blood mononuclear cells (PBMCs) [6]. This underscores the utility of amidrazone cyclization for generating pharmacologically active pyrrolediones bearing trimethoxyphenyl groups.
Solvent polarity and catalyst loading critically impact the efficiency of pyrroledione syntheses. For titania-photocatalyzed maleimide reductions, binary solvent systems balance reactivity and selectivity: methanol facilitates hole-scavenging but promotes nucleophilic ring-opening, while acetonitrile suppresses side reactions. A 1:9 methanol/acetonitrile ratio maximizes succinimide yield (94%) by optimizing proton availability while minimizing methanolysis [7].
Table 3: Solvent Optimization in Titania-Photocatalyzed Reductions
Substrate | Solvent System | Conversion (%) | Selectivity (%) |
---|---|---|---|
N-Phenylmaleimide | MeCN only | <20 | <10 |
N-Phenylmaleimide | MeOH only | 100 | 65 (succinimide) |
N-Phenylmaleimide | MeCN/MeOH (9:1) | 100 | 94 (succinimide) |
In organocatalytic asymmetric reactions, catalyst loadings below 10 mol% decrease enantioselectivity due to incomplete substrate activation. For Takemoto-catalyzed Michael additions, 10 mol% loading in toluene at 0°C delivers optimal yield (85%) and ee (94%), whereas reducing to 5 mol% drops the yield to 74% without improving stereoselectivity [2]. Excess catalyst (20 mol%) marginally increases yield (86%) but risks unproductive side reactions. Solvent screening further identifies toluene as superior to ethereal solvents or methanol, as aprotic media stabilize hydrogen-bonding networks in the transition state [2] [7]. These insights enable scalable, cost-effective production of stereodefined pyrrolediones for therapeutic applications.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: